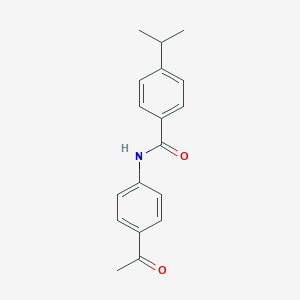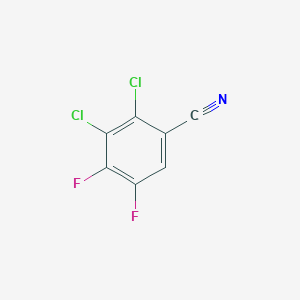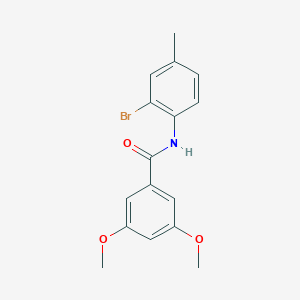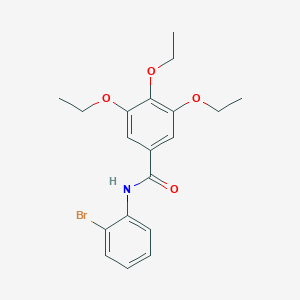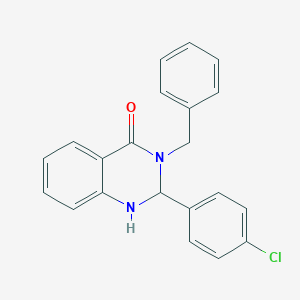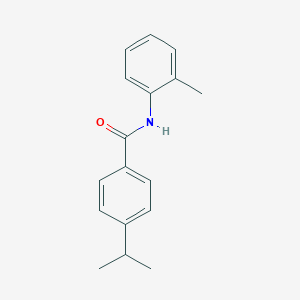
4-isopropyl-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(2-methylphenyl)benzamide, also known as IMB-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. 4-isopropyl-N-(2-methylphenyl)benzamide may also inhibit the activity of Akt, a protein kinase that is involved in cell survival and proliferation.
生化和生理效应
4-isopropyl-N-(2-methylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-isopropyl-N-(2-methylphenyl)benzamide has been found to inhibit the activity of NF-κB and Akt, which are involved in cancer cell growth and inflammation.
实验室实验的优点和局限性
4-isopropyl-N-(2-methylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions. However, one limitation of 4-isopropyl-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 4-isopropyl-N-(2-methylphenyl)benzamide. One area of interest is the development of 4-isopropyl-N-(2-methylphenyl)benzamide analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of 4-isopropyl-N-(2-methylphenyl)benzamide, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 4-isopropyl-N-(2-methylphenyl)benzamide in preclinical and clinical trials.
合成方法
4-isopropyl-N-(2-methylphenyl)benzamide has been synthesized using different methods, including the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-isopropylbenzoic acid with 2-methylaniline in the presence of thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 4-isopropyl-N-(2-methylphenyl)benzamide.
科学研究应用
4-isopropyl-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 4-isopropyl-N-(2-methylphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
353782-15-7 |
|---|---|
产品名称 |
4-isopropyl-N-(2-methylphenyl)benzamide |
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)17(19)18-16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) |
InChI 键 |
YOPPRWHVNRZMCU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



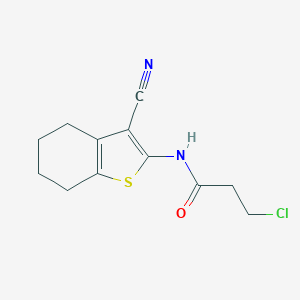
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
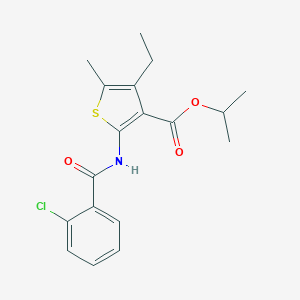

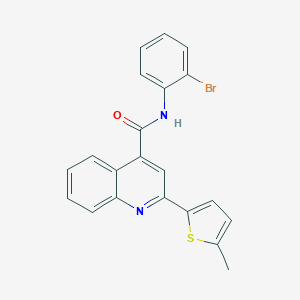

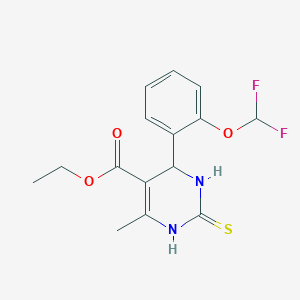
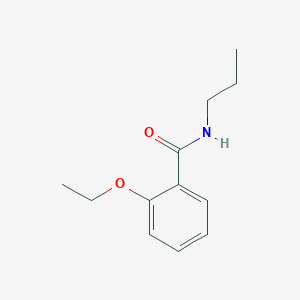
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
